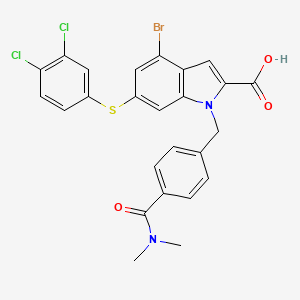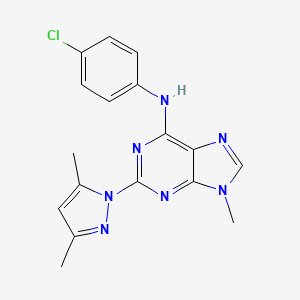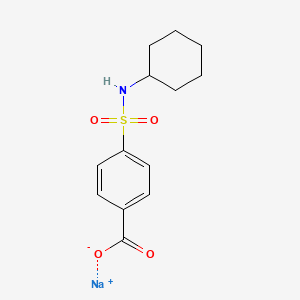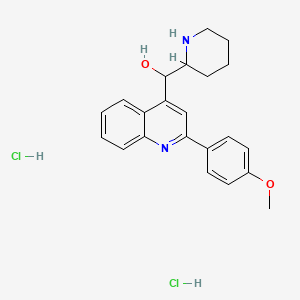![molecular formula C24H16BrFN2O4 B609723 (E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid CAS No. 853929-59-6](/img/structure/B609723.png)
(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid
説明
OGT 2115 is an inhibitor of heparanase (IC50 = 0.4 µM), an enzyme that cleaves heparan sulfate into glucuronic acid (GlcUA) and N-acetylglucosamine (GlcNAc). It inhibits tunicamycin- or adriamycin-induced invasion and migration of MDA-MB-231 and MDA-MB-435 breast cancer cells when used at a concentration of 0.8 µM. OGT 2115 (10 µM) inhibits herpes simplex virus 2 (HSV-2) infection of VK2/E6E7 vaginal epithelial cells.
OGT-2115 is a heparanase inhibitor (IC50 = 0.4 μM). Heparanase inhibitors suppress breast cancer cell invasion and migration induced by ER stress, and provide a strong rationale for the development of heparanase-based therapeutics for the prevention of metastasis induced by chemotherapeutic reagents.
科学的研究の応用
Heparanase Inhibitor
OGT 2115 is a heparanase inhibitor . Heparanase is an enzyme that plays a crucial role in the tumor microenvironment and thus in tumorigenesis . By inhibiting heparanase, OGT 2115 can potentially interfere with these processes.
Anti-cancer Agent
OGT 2115 has been shown to induce apoptosis in prostate cancer cells . This is achieved through the downregulation of myeloid cell leukemia-1 (MCL-1), an antiapoptotic protein . This makes OGT 2115 a potential therapeutic agent for prostate cancer.
Antiangiogenic Properties
OGT 2115 exhibits antiangiogenic properties in vitro . Angiogenesis, the formation of new blood vessels, is a critical process in the growth and spread of cancer. By inhibiting angiogenesis, OGT 2115 could potentially restrict the growth and spread of tumors.
Mitochondrial Modulator
OGT 2115 has been identified as a mitochondrial modulator . It can decrease mitochondrial oxygen consumption and membrane potential . This could have implications for energy production within cells and potentially influence various cellular processes.
Inhibition of Cytochrome P450 Isoenzymes
OGT 2115 displays no major inhibition of human cytochrome P450 isoenzymes . These enzymes are involved in the metabolism of many drugs, and their inhibition can lead to drug-drug interactions. The lack of significant inhibition by OGT 2115 suggests it may have a lower risk of such interactions.
Potential Therapeutic Applications
Given its properties, OGT 2115 has potential therapeutic applications in the treatment of diseases such as cancer . Its ability to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate mitochondrial function could make it a valuable tool in cancer therapy.
特性
IUPAC Name |
2-[2-[4-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrFN2O4/c25-17-6-1-14(2-7-17)4-10-22(29)27-19-8-5-16(13-18(19)26)24-28-20-11-15(12-23(30)31)3-9-21(20)32-24/h1-11,13H,12H2,(H,27,29)(H,30,31)/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBXWNYXDMSFQU-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide](/img/structure/B609640.png)





![8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)-](/img/structure/B609651.png)
![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)


